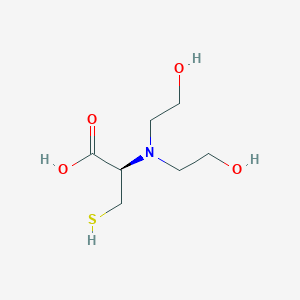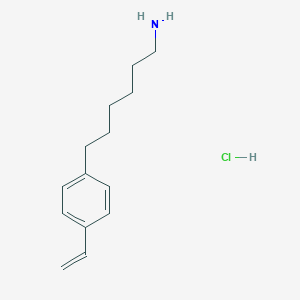
6-(4-Ethenylphenyl)hexan-1-amine--hydrogen chloride (1/1)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(4-Ethenylphenyl)hexan-1-amine–hydrogen chloride (1/1) is a chemical compound with the molecular formula C14H22ClN. It is also known as Benzenehexanamine, 4-ethenyl-, hydrochloride. This compound is characterized by the presence of an ethenyl group attached to a phenyl ring, which is further connected to a hexan-1-amine chain. The hydrochloride form indicates that it is a salt formed with hydrochloric acid.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Ethenylphenyl)hexan-1-amine–hydrogen chloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-ethenylbenzene and hexan-1-amine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving a catalyst to facilitate the formation of the desired product. Common catalysts include palladium or platinum-based catalysts.
Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.
Industrial Production Methods
In an industrial setting, the production of 6-(4-Ethenylphenyl)hexan-1-amine–hydrogen chloride may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include:
Continuous Flow Reactors: These reactors allow for continuous production and better control over reaction parameters.
Purification Steps: The product is purified using techniques such as crystallization or chromatography to remove impurities and obtain the desired compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
6-(4-Ethenylphenyl)hexan-1-amine–hydrogen chloride can undergo various types of chemical reactions, including:
Oxidation: The ethenyl group can be oxidized to form corresponding epoxides or other oxidation products.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The amine group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation Reagents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction Reagents: Hydrogen gas (H2) in the presence of a palladium catalyst is often used for reduction reactions.
Substitution Reagents: Alkyl halides and acyl chlorides are commonly used in substitution reactions involving the amine group.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example:
Oxidation: Formation of epoxides or aldehydes.
Reduction: Formation of saturated amines.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Wissenschaftliche Forschungsanwendungen
6-(4-Ethenylphenyl)hexan-1-amine–hydrogen chloride has various applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 6-(4-Ethenylphenyl)hexan-1-amine–hydrogen chloride involves its interaction with specific molecular targets. The compound may exert its effects through:
Binding to Receptors: The amine group can interact with various receptors, leading to biological responses.
Enzyme Inhibition: The compound may inhibit specific enzymes, affecting metabolic pathways.
Signal Transduction: The ethenyl group can participate in signal transduction processes, influencing cellular functions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 6-(4-Phenylbutoxy)hexan-1-amine
- 6-(4-Chlorophenoxy)hexan-1-amine
- 6-(4-Aminobutoxy)-2,5-dimethylphenoxyhexan-1-amine
Uniqueness
6-(4-Ethenylphenyl)hexan-1-amine–hydrogen chloride is unique due to the presence of the ethenyl group, which imparts specific chemical properties and reactivity. This distinguishes it from other similar compounds that may lack the ethenyl group or have different substituents.
Eigenschaften
CAS-Nummer |
820973-59-9 |
|---|---|
Molekularformel |
C14H22ClN |
Molekulargewicht |
239.78 g/mol |
IUPAC-Name |
6-(4-ethenylphenyl)hexan-1-amine;hydrochloride |
InChI |
InChI=1S/C14H21N.ClH/c1-2-13-8-10-14(11-9-13)7-5-3-4-6-12-15;/h2,8-11H,1,3-7,12,15H2;1H |
InChI-Schlüssel |
IFNFDOGIUFHROY-UHFFFAOYSA-N |
Kanonische SMILES |
C=CC1=CC=C(C=C1)CCCCCCN.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



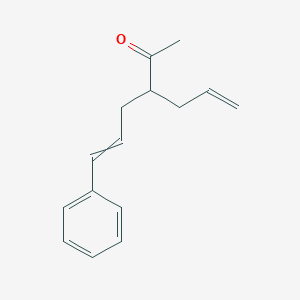
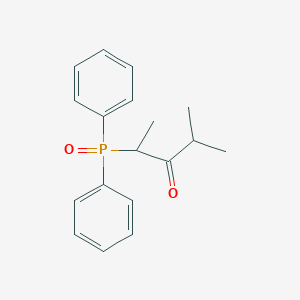
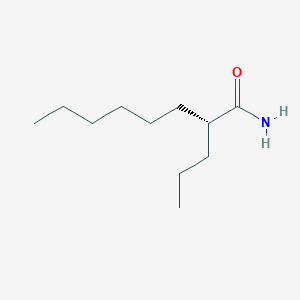

![2-Propanone, 1-[(2S,4R,5R)-5-methyl-2-(2-propenyl)-1,3-dioxan-4-yl]-](/img/structure/B15159218.png)
![5-Bromo-3-methyl-2-nitro-3H-imidazo[4,5-F]quinoline](/img/structure/B15159233.png)


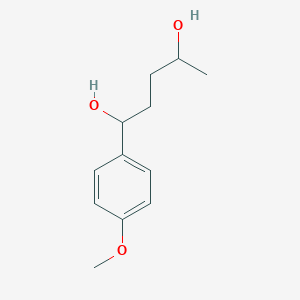
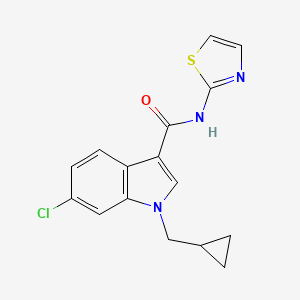

![4,7-Dimethyl-5-[2-(morpholin-4-yl)ethyl]-1H-indole-2,3-dione](/img/structure/B15159270.png)
